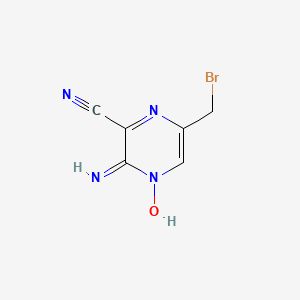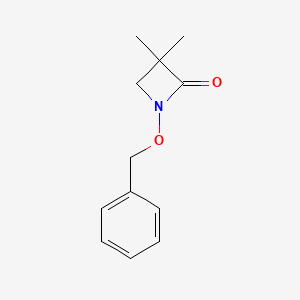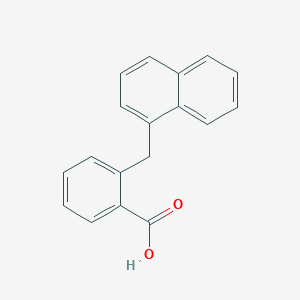
2-(Naphthalen-1-ylmethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-ylmethyl)benzoic acid is an organic compound that features a benzoic acid moiety attached to a naphthalene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylmethyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with benzyl chloride, followed by oxidation of the resulting product to introduce the carboxylic acid group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-ylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylene bridge can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Formation of naphthalen-1-ylmethyl ketone or naphthalen-1-ylmethyl carboxylic acid.
Reduction: Formation of naphthalen-1-ylmethanol or naphthalen-1-ylmethyl aldehyde.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
2-(Naphthalen-1-ylmethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylic acid: Similar structure but lacks the methylene bridge.
Benzyl benzoate: Contains a benzoic acid moiety but with a different aromatic ring structure.
Naphthalen-2-ylmethyl benzoate: Similar structure but with an ester linkage instead of a carboxylic acid group.
Uniqueness
2-(Naphthalen-1-ylmethyl)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
69238-67-1 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C18H14O2/c19-18(20)17-11-4-2-7-15(17)12-14-9-5-8-13-6-1-3-10-16(13)14/h1-11H,12H2,(H,19,20) |
InChI Key |
MVMGFRNEEUFWOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


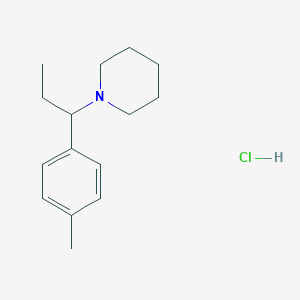
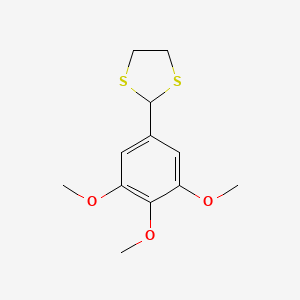
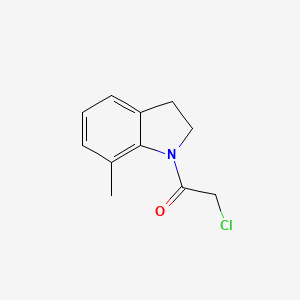
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
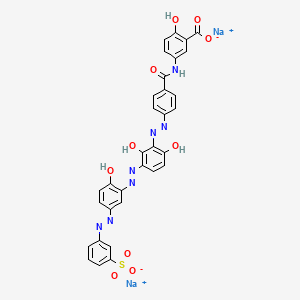
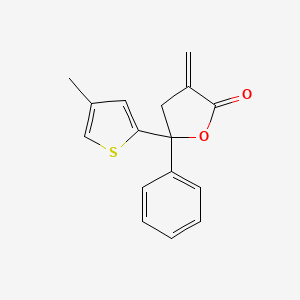
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)


